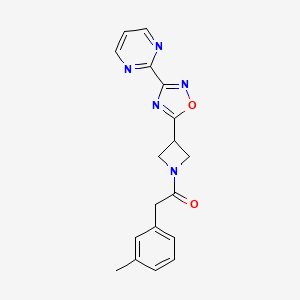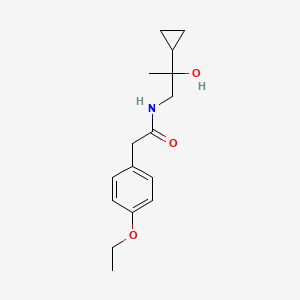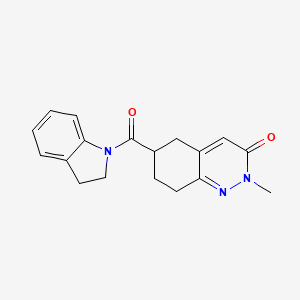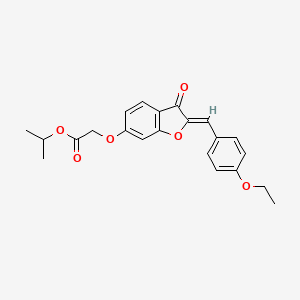
7-hydroxy-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-hydroxy-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one is a derivative of chromen-4-one, which is a class of compounds known for their diverse biological activities. The chromen-4-one core is a common motif in natural products and pharmaceuticals, often associated with antimicrobial, antioxidant, and cytotoxic properties. The specific compound is not directly mentioned in the provided papers, but its structure suggests potential biological activity due to the presence of the chromen-4-one scaffold and substituted piperidinyl group.
Synthesis Analysis
The synthesis of related chromen-4-one derivatives typically involves the formation of the core chromen-4-one structure followed by various functionalization reactions. For instance, paper describes the synthesis of a series of compounds starting from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester, which is then converted to a hydrazide and further reacted to produce Schiff's bases, hydrazides, and other derivatives. Similarly, paper outlines the synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one derivatives, which are then subjected to biological screening. These methods could potentially be adapted to synthesize the compound by incorporating the appropriate methylpiperidinyl and phenyl substituents at the relevant positions on the chromen-4-one core.
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives is characterized by the presence of a benzopyran moiety, which is a fused benzene and pyran ring. The electronic and spatial configuration of the substituents on this core can significantly influence the chemical and biological properties of the compound. Paper discusses the optimization of a similar molecule using density functional theory (DFT), which could provide insights into the electronic structure and reactivity of the compound . The molecular electrostatic potential (MEP) and Fukui function analyses are particularly useful for predicting sites of chemical reactivity.
Chemical Reactions Analysis
Chromen-4-one derivatives can undergo a variety of chemical reactions, including cyclocondensation, as mentioned in paper , where compound 2 reacts with pentane-2,4-dione and other reagents to yield different products. The reactivity of the compound would likely be influenced by the electron-donating and withdrawing effects of the methylpiperidinyl and phenyl groups, which could affect its participation in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-4-one derivatives are influenced by their molecular structure. The presence of hydroxy groups can contribute to the solubility in polar solvents, while the overall lipophilicity can be affected by other substituents like the phenyl group. The compound's potential as an optical material, as suggested by the nonlinear optical properties discussed in paper , could also be a significant physical property. The chemical activity parameters such as hardness and softness, as well as the MEP, provide insight into the compound's stability and reactivity.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds related to 7-hydroxy-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one have been synthesized and tested for their antimicrobial properties. For example, novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones exhibited significant antibacterial and antifungal activities, as demonstrated through in vitro studies. These findings are supported by molecular docking studies, highlighting their potential as antimicrobial agents (Mandala et al., 2013).
Metal Ion Detection
Several studies have focused on the development of sensors for metal ion detection using chromen-4-one derivatives. For instance, a specific derivative was synthesized for the selective colorimetric detection of Cu2+ ions in aqueous solutions. This compound demonstrated potential as a practical test strip for environmental and clinical applications (Jo et al., 2014).
Biological Screening
The synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one and its derivatives has been explored for selected biological screenings, revealing compounds with a high degree of cytotoxic and bactericidal activity. Such studies underline the pharmacological relevance of these compounds (Khan et al., 2003).
Synthesis and Characterization
Research has also been conducted on the synthesis and characterization of chromen-4-one derivatives, leading to insights into their structural and electronic properties. For example, the synthesis and spectral analysis of coumarin derivatives have been performed to evaluate their dipole moment and potential as fluorescent sensors for Fe3+ and Cu2+ ions (Joshi et al., 2016).
Photovoltaic Applications
Further investigations into the photovoltaic properties of chromen-2-one-based organic dyes for use in dye-sensitized solar cells have revealed their potential for enhancing solar energy conversion efficiency. This includes studies on their electronic absorption and fluorescence spectra, offering valuable insights for the development of efficient solar energy materials (Gad et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-15-8-6-7-13-24(15)14-19-20(25)12-11-18-22(26)21(16(2)27-23(18)19)17-9-4-3-5-10-17/h3-5,9-12,15,25H,6-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNBMLHSCFCBOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2546920.png)



![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2546927.png)



![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2546933.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoate](/img/structure/B2546939.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B2546941.png)